(4-fluorophenyl)-(2-methylbenzimidazol-1-yl)methanone
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Overview
Description
(4-fluorophenyl)-(2-methylbenzimidazol-1-yl)methanone is an organic compound that features a benzimidazole ring substituted with a 4-fluorophenyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)-(2-methylbenzimidazol-1-yl)methanone typically involves the reaction of 4-fluoroaniline with 2-methylbenzimidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the benzimidazole ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)-(2-methylbenzimidazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-fluorophenyl)-(2-methylbenzimidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains, making it a candidate for further investigation in the development of new antibiotics and antiviral agents.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and unique properties make it suitable for applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)-(2-methylbenzimidazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, preventing bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)-(2-methylbenzimidazol-1-yl)methanone
- (4-bromophenyl)-(2-methylbenzimidazol-1-yl)methanone
- (4-methylphenyl)-(2-methylbenzimidazol-1-yl)methanone
Uniqueness
(4-fluorophenyl)-(2-methylbenzimidazol-1-yl)methanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4-fluorophenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-17-13-4-2-3-5-14(13)18(10)15(19)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLSVGGHXYBQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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